

T-1105: A Comparative Guide to Antiviral Efficacy

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Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

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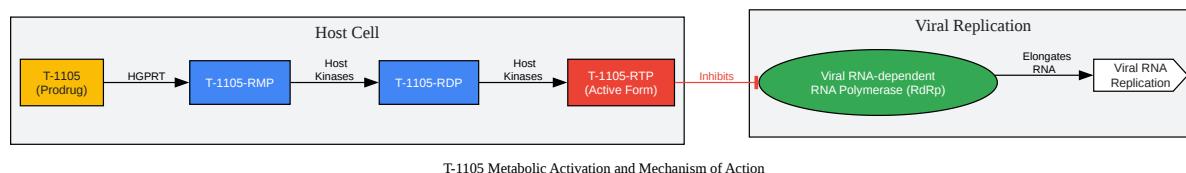
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agent **T-1105** against various viral strains. **T-1105**, the non-fluorinated analogue of Favipiravir (T-705), is a broad-spectrum antiviral agent that has demonstrated potent activity against a range of RNA viruses. Its efficacy is compared with other notable antiviral compounds, supported by in vitro experimental data.

Mechanism of Action

T-1105 functions as a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect. The activation process is a multi-step enzymatic cascade. Once inside the cell, **T-1105** is converted into **T-1105** ribofuranosyl-5'-monophosphate (**T-1105**-RMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).^[1] Subsequently, host cell kinases further phosphorylate **T-1105**-RMP into its active triphosphate form, **T-1105** ribofuranosyl-5'-triphosphate (**T-1105**-RTP).^{[2][3]}

The active **T-1105**-RTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.^[3] By mimicking natural purine nucleosides (adenosine and guanosine), **T-1105**-RTP is mistakenly incorporated into the nascent viral RNA strand, leading to the termination of viral genome replication.



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Caption: Metabolic activation pathway of **T-1105** and its inhibitory effect on viral RdRp.

Comparative In Vitro Efficacy of T-1105

The antiviral activity of **T-1105** is often cell-line dependent, which is attributed to varying efficiencies in its metabolic activation across different cell types.[2][4] In Madin-Darby Canine Kidney (MDCK) cells, **T-1105** shows potent activity, whereas its fluorinated counterpart, T-705, is more effective in A549, Vero, and HEK293T cells.[2] This is reportedly due to an inefficient conversion of **T-1105-RMP** to its diphosphate form in the latter cell lines.[2][4]

The following tables summarize the 50% effective concentration (EC_{50}) or 50% inhibitory concentration (IC_{50}) values of **T-1105** and other antiviral agents against various RNA viruses.

Table 1: **T-1105** vs. T-705 (Favipiravir) Efficacy

Virus Strain	Cell Line	T-1105 (μ M)	T-705 (Favipiravir) (μ M)	Reference
Chikungunya Virus (CHIKV)	Vero	7.0 \pm 1.0	25.0 \pm 3.0	[4]
Hantaan Virus (HTNV)	Vero E6	IC ₅₀ : 3.89	IC ₅₀ : 2.65	[5]
Parainfluenza-3 Virus	MDCK	EC ₅₀ : 17	Not Reported	
Punta Toro Virus	MDCK	EC ₅₀ : 24	Not Reported	
Zika Virus (ZIKV)	Vero	EC ₅₀ : 97.5	Not Reported	
SFTS Virus (SFTSV)	Vero	IC ₅₀ : 49	Not Reported	

Table 2: **T-1105** and Other Antivirals - Comparative Efficacy

Virus Strain	Cell Line	Antiviral	Efficacy (μ M)	Reference
Hantaan Virus (HTNV)	Vero E6	T-1105	IC_{50} : 3.89	[5]
T-705 (Favipiravir)		IC_{50} : 2.65	[5]	
Ribavirin		IC_{50} : 2.65	[5]	
SFTS Virus (SFTSV)	Vero	T-1105	IC_{50} : 49	
Ribavirin		IC_{50} : 15.1 - 35.7 (3.69-8.72 μ g/mL)	[6]	
SARS-CoV-2	Vero E6	Remdesivir	EC_{50} : 0.77	[7]
T-705 (Favipiravir)		EC_{50} : 61.88	[7]	
Ribavirin		EC_{50} : 109.5	[7]	
Arenaviruses (Junin, Pichinde, Tacaribe)	Vero	T-705 (Favipiravir)	EC_{50} : 5.0 - 6.0 (0.79-0.94 μ g/mL)	[8]
Ribavirin		EC_{50} : 10 - 13		
Crimean-Congo Hemorrhagic Fever Virus	Vero E6	T-705 (Favipiravir)	IC_{50} : ~1.8 (0.28 μ g/mL)	[9]
Ribavirin		IC_{50} : ~2.5 (0.6 μ g/mL)	[9]	

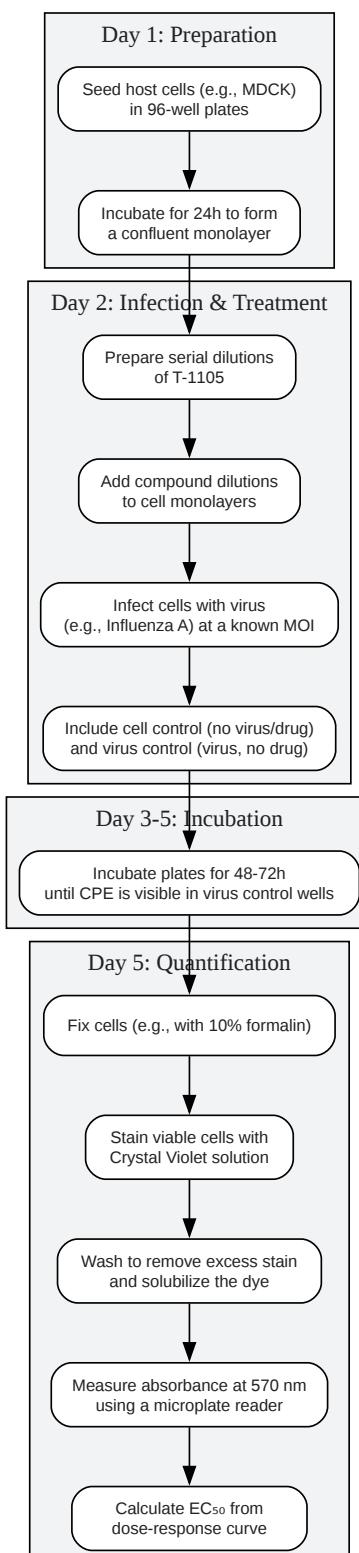
Note: Direct comparative studies of **T-1105** against Remdesivir were not available in the cited literature. Data for T-705 and other antivirals are provided for context against similar viral families.

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to determine antiviral efficacy.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.



Workflow for Cytopathic Effect (CPE) Inhibition Assay

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